
Lucidenic acid D
Vue d'ensemble
Description
Lucidenic acid D is a highly oxidized lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lucidenic acid D involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, reduction, and esterification reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound primarily relies on the cultivation of Ganoderma lucidum. Advanced bioengineering techniques, including the use of specific growth media and nutrient substrates, are employed to enhance the yield of lucidenic acids. Genetic manipulation of the mushroom strains is also explored to increase the production efficiency .
Analyse Des Réactions Chimiques
Structural Features and Functional Groups
Lucidenic acid D (CHO) contains:
-
Four ketone groups (at positions C3, C7, C11, and C15)
-
Acetyloxy group at C12
-
Methyl groups at C4, C14, and C17
-
Carboxylic acid at C24
The presence of these groups suggests potential reactivity in hydrolysis, oxidation, and esterification reactions .
Hydrolysis Reactions
The acetyloxy group (-OCOCH) at C12 is susceptible to acid- or base-catalyzed hydrolysis , yielding lucidenic acid derivatives with hydroxyl groups. For example:
This reaction is critical in modifying bioactivity, as acetyl group removal alters solubility and interaction with biological targets .
Oxidation and Reduction
Esterification and Derivatization
The carboxylic acid at C24 can form esters or amides. For instance:
-
Reaction with methanol (CHOH) under acidic conditions produces methyl esters, enhancing lipophilicity for pharmacological studies .
-
Amidation with primary amines could generate prodrugs with improved bioavailability .
Comparative Reactivity of Lucidenic Acids
Applications De Recherche Scientifique
Pharmacological Applications
Lucidenic acid D exhibits a range of biological activities, which can be categorized as follows:
Anti-Cancer Activity
This compound has demonstrated potential anti-cancer effects, particularly against hepatoma cells. Research indicates that it inhibits cell proliferation and invasion by modulating key signaling pathways. For instance, this compound has been shown to suppress the activity of matrix metalloproteinase-9 (MMP-9), which is crucial for cancer cell invasion . A study reported that this compound reduced the viability of HepG2 cells, suggesting its application in liver cancer treatment .
Anti-Inflammatory Effects
The compound exhibits significant anti-inflammatory properties. It has been found to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential applications in treating inflammatory disorders . A notable study highlighted the ability of this compound to reduce inflammation markers in various experimental models.
Antioxidant Activity
This compound possesses strong antioxidant properties, which are vital for combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, contributing to its protective effects against cellular damage . This antioxidant capability positions this compound as a potential therapeutic agent in conditions characterized by oxidative stress.
Neuroprotective Effects
Research has suggested that this compound may have neuroprotective effects by inhibiting cholinesterase activity, which is beneficial for conditions like Alzheimer’s disease. By increasing acetylcholine levels in the central nervous system, it may enhance cognitive function .
Metabolic Benefits
This compound has shown promise in managing metabolic disorders such as diabetes. It exhibits inhibitory activity against enzymes involved in carbohydrate metabolism, potentially aiding in blood sugar regulation . The compound's ability to influence lipid profiles further supports its application in metabolic health.
Case Studies
Several studies have documented the effects of this compound on various health conditions:
- Hepatoma Cell Invasion : A study demonstrated that this compound inhibited PMA-induced invasion of HepG2 cells through the MAPK/ERK signaling pathway, highlighting its potential as an anti-metastatic agent .
- Oxidative Stress Mitigation : Another study indicated that this compound significantly reduced oxidative stress markers in liver tissues exposed to toxins, suggesting hepatoprotective properties .
- Cholinesterase Inhibition : Research findings showed that this compound inhibited both acetylcholinesterase and butyrylcholinesterase activities, indicating its potential use in neurodegenerative disease management .
Mécanisme D'action
Lucidenic acid D exerts its effects through multiple molecular targets and pathways:
Anti-cancer: Induces apoptosis in cancer cells by activating caspase-9 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators by modulating the nuclear factor-kappa B (NF-κB) pathway.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Neuroprotective: Protects neurons from oxidative stress and apoptosis by modulating signaling pathways involved in cell survival
Comparaison Avec Des Composés Similaires
Lucidenic acid D is unique among lucidenic acids due to its specific structural features and pharmacological properties. Similar compounds include:
Lucidenic acid A: Known for its potent anti-cancer and anti-inflammatory effects.
Lucidenic acid E: Exhibits strong antioxidant and neuroprotective activities.
Lucidenic acid N: Synergizes with other anti-cancer agents to enhance their efficacy
This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications in various diseases.
Activité Biologique
Lucidenic acid D, a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, has garnered attention due to its diverse biological activities. This article summarizes the current understanding of its pharmacological effects, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.
Chemical Structure and Properties
This compound is characterized by a lanostane skeleton with various functional groups that contribute to its biological activity. The presence of hydroxyl groups and specific side chains is crucial for its pharmacological effects.
1. Anti-Cancer Effects
This compound has demonstrated significant anti-cancer properties across various studies:
- Cell Proliferation Inhibition : It has shown the ability to inhibit the proliferation of HepG2 hepatoma cells, with chemometric analysis indicating a relationship between concentration and effect .
- Mechanism of Action : Research indicates that this compound may suppress invasion and metastasis in cancer cells by inhibiting matrix metalloproteinase (MMP) activity and downregulating transcription factors such as NF-κB and AP-1 .
Cell Line | IC50 (μM) | Effect |
---|---|---|
HepG2 | 64.5 | Inhibition of proliferation |
COLO205 | 154 | Cytotoxic effects |
HCT-116 | 428 | Cytotoxic effects |
2. Anti-Inflammatory Effects
This compound exhibits anti-inflammatory properties, which have been attributed to its ability to modulate cytokine production and inhibit inflammatory pathways. It has been reported to reduce inflammation in animal models, showing potential for therapeutic applications in inflammatory diseases .
3. Antioxidant Activity
The compound also displays antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS), contributing to its potential in preventing chronic diseases related to oxidative stress .
4. Neuroprotective Effects
This compound has shown promise in neuroprotection, particularly through the inhibition of acetylcholinesterase (AChE), which may enhance cholinergic transmission in the brain. This mechanism is particularly relevant for conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent .
Case Studies and Research Findings
Several studies have highlighted the biological activities of lucidenic acids, including this compound:
- Study on HepG2 Cells : A study indicated that this compound effectively inhibits PMA-induced invasion of HepG2 cells through the MAPK/ERK signaling pathway .
- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxicity of lucidenic acids against various cancer cell lines, with this compound showing significant effects compared to other derivatives .
Propriétés
IUPAC Name |
(4R)-4-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18,25H,8-13H2,1-7H3,(H,34,35)/t14-,16-,18+,25-,27+,28+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJSBYAKDOGXLX-JTJCPSTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631520 | |
Record name | (5alpha,12beta)-12-(Acetyloxy)-4,4,14-trimethyl-3,7,11,15-tetraoxochol-8-en-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98665-16-8 | |
Record name | Lucidenic acid D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98665-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lucidenic acid D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lucidenic acid D2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5alpha,12beta)-12-(Acetyloxy)-4,4,14-trimethyl-3,7,11,15-tetraoxochol-8-en-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUCIDENIC ACID D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2000605T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Lucidenic acid D and what other similar compounds have been found alongside it?
A1: this compound (D2) is a triterpenoid isolated from the fruiting bodies of the fungus Ganoderma lucidum (also known as Reishi mushroom). [, , ] This fungus is a source of various bioactive compounds, and several other triterpenoids, including ganoderic acids (e.g., ganoderic acids D, E, F, H) and other lucidenic acids (e.g., lucidenic acids D, E, F) have been isolated alongside this compound. [, , ]
Q2: What is known about the structural characteristics of this compound?
A2: While the provided abstracts don't detail the specific molecular formula and weight of this compound, they highlight that its structure was elucidated using spectral evidence, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, and two-dimensional (2D) NMR techniques. [, , ] These methods help determine the compound's structure by analyzing the magnetic properties of its atomic nuclei.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.